ethyl 4-(1,3-benzothiazol-2-ylcarbonyl)-1-(3-methylphenyl)-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(1,3-benzothiazol-2-ylcarbonyl)-1-(3-methylphenyl)-1H-pyrazole-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzothiazole ring, a pyrazole ring, and an ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(1,3-benzothiazol-2-ylcarbonyl)-1-(3-methylphenyl)-1H-pyrazole-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and pyrazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include ethyl chloroformate, 3-methylphenylhydrazine, and 2-aminobenzothiazole. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(1,3-benzothiazol-2-ylcarbonyl)-1-(3-methylphenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ester and aromatic rings can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents, acids, and bases are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-(1,3-benzothiazol-2-ylcarbonyl)-1-(3-methylphenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The benzothiazole and pyrazole rings are known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Ethyl 4-(1,3-benzothiazol-2-ylcarbonyl)-1-(3-methylphenyl)-1H-pyrazole-3-carboxylate can be compared with other similar compounds, such as:
- Ethyl 4-(1,3-benzothiazol-2-ylcarbonyl)-1-phenyl-1H-pyrazole-3-carboxylate
- Ethyl 4-(1,3-benzothiazol-2-ylcarbonyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate
These compounds share similar structural features but differ in the substitution patterns on the aromatic rings. The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C21H17N3O3S |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
ethyl 4-(1,3-benzothiazole-2-carbonyl)-1-(3-methylphenyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C21H17N3O3S/c1-3-27-21(26)18-15(12-24(23-18)14-8-6-7-13(2)11-14)19(25)20-22-16-9-4-5-10-17(16)28-20/h4-12H,3H2,1-2H3 |
InChI Key |
WJKZEVAQFMJRJV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1C(=O)C2=NC3=CC=CC=C3S2)C4=CC=CC(=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.